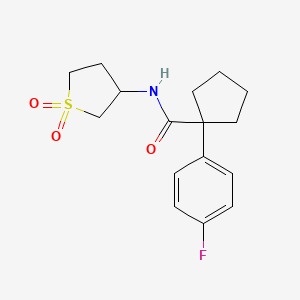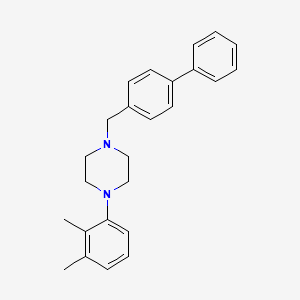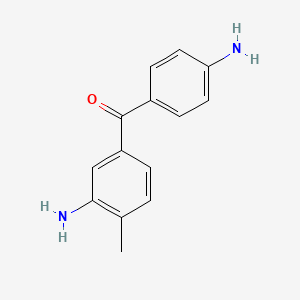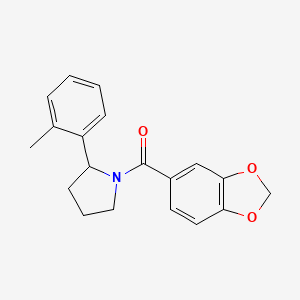
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-2-furoylvalinamide, also known as DBV, is a novel drug compound that has been developed for its potential applications in scientific research. This compound is a type of protease inhibitor that has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide involves its ability to bind to the active site of proteases, inhibiting their activity. This binding is mediated by the benzodioxin ring of this compound, which interacts with key amino acid residues in the active site of the protease. This interaction disrupts the normal function of the protease, leading to a decrease in its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit proteases, this compound has been shown to modulate the activity of several other enzymes and signaling pathways. It has also been shown to have anti-inflammatory effects, which may be mediated by its ability to inhibit the activity of certain proteases involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide in lab experiments is its specificity for proteases. Unlike other protease inhibitors, this compound has been shown to have minimal off-target effects, making it a valuable tool for studying the function of specific proteases. However, one limitation of using this compound is its relatively high cost compared to other protease inhibitors.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide. One area of interest is in the development of new drugs based on the structure of this compound. By modifying the chemical structure of this compound, it may be possible to develop more potent and selective protease inhibitors for use in the treatment of various diseases.
Another area of interest is in the study of the physiological effects of this compound. While much is known about its biochemical effects, less is known about how this compound affects whole organisms. By studying the effects of this compound in animal models, it may be possible to gain a better understanding of its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a novel drug compound that has potential applications in a variety of scientific research areas. Its ability to inhibit proteases and modulate enzyme activity and signaling pathways makes it a valuable tool for studying the function of these molecules. While there are limitations to its use, this compound represents a promising candidate for the development of new drugs and the study of biological processes.
Synthesemethoden
The synthesis of N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide involves a series of chemical reactions that start with the condensation of 2-furoic acid with L-valine to form N-2-furoyl-L-valine. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of pure product, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-2-furoylvalinamide has been shown to have potential applications in a variety of scientific research areas. One of the main areas of interest is in the study of proteases, which are enzymes that play a key role in many biological processes. This compound has been shown to inhibit the activity of several different types of proteases, making it a valuable tool for studying their function and regulation.
In addition to its applications in protease research, this compound has also been investigated for its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11(2)16(20-17(21)14-4-3-7-23-14)18(22)19-12-5-6-13-15(10-12)25-9-8-24-13/h3-7,10-11,16H,8-9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGLQZCGRSYNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)
![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6123455.png)
![3-(1,3-benzothiazol-2-yl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2H-chromen-2-one hydrochloride](/img/structure/B6123457.png)
![3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6123467.png)
![ethyl 3,5-dimethyl-4-({[1-(3-phenylpropyl)-3-piperidinyl]amino}carbonyl)-1H-pyrrole-2-carboxylate](/img/structure/B6123487.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6123509.png)
![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6123517.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)

